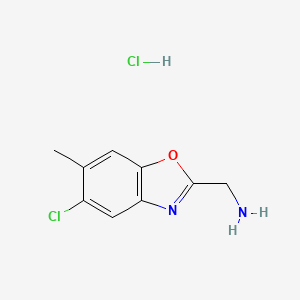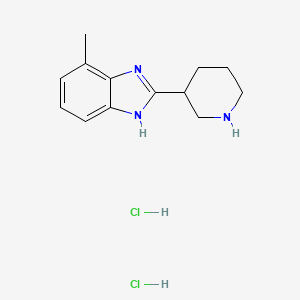![molecular formula C12H15ClN2O B1419411 9-methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one hydrochloride CAS No. 1212425-15-4](/img/structure/B1419411.png)
9-methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one hydrochloride
Vue d'ensemble
Description
“9-methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one hydrochloride” is a chemical compound with the CAS Number: 1212425-15-4 . Its molecular weight is 238.72 . The IUPAC name for this compound is 9-methyl-2,3,3a,4,9,9a-hexahydro-1H-pyrrolo[3,4-b]quinolin-1-one hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14N2O.ClH/c1-7-8-4-2-3-5-9(8)14-10-6-13-12(15)11(7)10;/h2-5,7,10-11,14H,6H2,1H3,(H,13,15);1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its refractive index is predicted to be 1.55 at 20 degrees Celsius .Applications De Recherche Scientifique
Anticancer Activity
Compounds within the pyrroloquinoline family, such as 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride, have shown high antiproliferative activity against cancer cells. They act by forming an intercalative complex with DNA, inhibiting DNA topoisomerase II, and blocking the cell cycle in the G(2)/M phase, potentially leading to apoptosis (L. D. Via et al., 2008).
Antibacterial Activity
New series of pyrroloquinoline derivatives have been designed and synthesized, showing significant in vitro antibacterial activity against various bacteria, including Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli. These findings highlight the potential of pyrroloquinoline derivatives as antibacterial agents (Tahere Hosseyni Largani et al., 2017).
Antioxidant Applications
Pyrroloquinoline derivatives have been synthesized and evaluated as antioxidants in lubricating greases, showcasing their effectiveness in reducing oxidation and thereby enhancing the longevity and performance of greases (Modather F Hussein et al., 2016).
Chemical Synthesis and Reactivity
The synthesis of biologically active pyrroloquinolines, utilizing various synthetic strategies, has enabled the exploration of their chemical reactivity and potential applications in drug development and other areas of chemistry. For instance, efficient synthesis methods have been developed for constructing the pyrroloquinoline core, a valuable scaffold in medicinal chemistry (Zhiyong Wang et al., 2013).
Material Science Applications
Pyrroloquinoline derivatives have been investigated for their applications in material science, such as in the development of colorimetric chemosensors for the detection of specific ions in aqueous solutions. This highlights their potential utility in environmental monitoring and chemical sensing technologies (Y. Na et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
9-methyl-2,3,3a,4,9,9a-hexahydropyrrolo[3,4-b]quinolin-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c1-7-8-4-2-3-5-9(8)14-10-6-13-12(15)11(7)10;/h2-5,7,10-11,14H,6H2,1H3,(H,13,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRMRYXOQVRWLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CNC2=O)NC3=CC=CC=C13.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Disodium [{4-[(carboxylatomethyl)(methyl)amino]phenyl}(nitroso)amino]acetate](/img/structure/B1419329.png)
![3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one](/img/structure/B1419331.png)
![N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}hydroxylamine](/img/structure/B1419332.png)
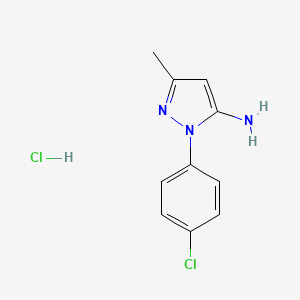
![8-Nitro-1,2,4,4a,5,6-hexahydro[1,4]oxazino[4,3-a]quinoline-5-carboxylic acid](/img/structure/B1419338.png)
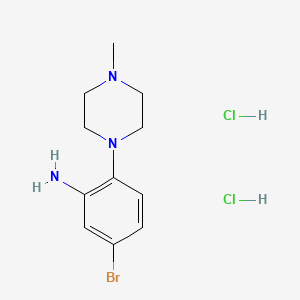
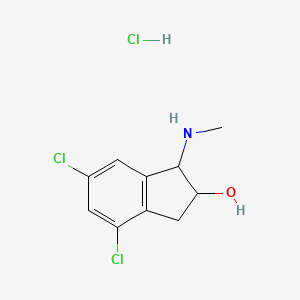
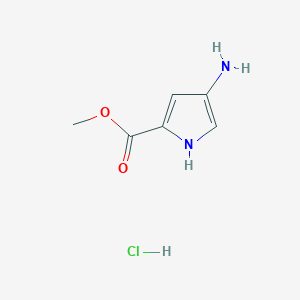
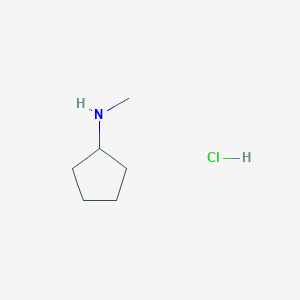
![N-({3-methylimidazo[1,5-a]pyridin-1-yl}methylidene)hydroxylamine](/img/structure/B1419345.png)
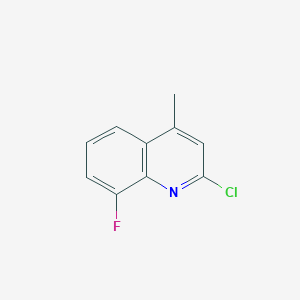
![[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]amine](/img/structure/B1419347.png)
